6-chloro-2-oxo-N-[(1S,5R)-8-[[1-(4,4,4-trifluorobutyl)piperidin-4-yl]methylsulfonyl]-8-azabicyclo[3.2.1]octan-3-yl]-1,3-dihydroindole-5-carboxamide
Overview
Description
EPZ031686 is a potent and selective SMYD3 inhibitor. EPZ031686 shows good bioavailability following oral dosing in mice making it a suitable tool for potential in vivo target validation studies. SMYD3 has been implicated in a range of cancers; however, until now no potent selective small molecule inhibitors have been available for target validation studies.
Scientific Research Applications
Molecular Structure and Conformation
Research has explored the molecular structure and conformation of related compounds, providing insights into the fundamental characteristics of such molecules. For instance, a study examined the conformational aspects of a closely related compound, highlighting the chair conformation of the fused piperidine ring and the envelope conformation of the fused pyrrolidine ring (Yang et al., 2008).
Synthesis Techniques
Several studies have focused on the synthesis of bridged azabicyclic compounds, which are structurally similar to the chemical . These include methods for creating 8-azabicyclo[3.2.1]octane derivatives, contributing to the broader understanding of synthetic strategies for such complex molecules (Ikeda et al., 1996).
Oligomerization Processes
The oligomerization of bicyclic oxalactam, related in structure to the chemical , was investigated, revealing unique oligomerization pathways. This research is crucial for understanding the behavior of such compounds under various conditions (Hashimoto & Sumitomo, 1984).
Pharmacological Properties
Although specific studies on the exact compound are limited, related research has been conducted on similar compounds, particularly in their role as serotonin-3 (5-HT3) receptor antagonists. These studies offer insights into the potential pharmacological applications of similar compounds (Kawakita et al., 1992).
Reactivity and Binding Properties
Research into the reactivity and binding properties of structurally similar compounds has been conducted. For example, the synthesis and pharmacological evaluation of benzoxazine derivatives as serotonin-3 receptor antagonists have been explored, providing a basis for understanding the reactivity and potential interactions of related compounds (Kuroita, Sakamori, & Kawakita, 1996).
properties
IUPAC Name |
6-chloro-2-oxo-N-[(1S,5R)-8-[[1-(4,4,4-trifluorobutyl)piperidin-4-yl]methylsulfonyl]-8-azabicyclo[3.2.1]octan-3-yl]-1,3-dihydroindole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34ClF3N4O4S/c27-22-14-23-17(11-24(35)32-23)10-21(22)25(36)31-18-12-19-2-3-20(13-18)34(19)39(37,38)15-16-4-8-33(9-5-16)7-1-6-26(28,29)30/h10,14,16,18-20H,1-9,11-13,15H2,(H,31,36)(H,32,35)/t18?,19-,20+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEIUEJPHNOGBG-IHWFROFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)CC3CCN(CC3)CCCC(F)(F)F)NC(=O)C4=C(C=C5C(=C4)CC(=O)N5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2S(=O)(=O)CC3CCN(CC3)CCCC(F)(F)F)NC(=O)C4=C(C=C5C(=C4)CC(=O)N5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClF3N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-oxo-N-[(1S,5R)-8-[[1-(4,4,4-trifluorobutyl)piperidin-4-yl]methylsulfonyl]-8-azabicyclo[3.2.1]octan-3-yl]-1,3-dihydroindole-5-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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